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molecular formula C6H6O3S B1344300 5-(Hydroxymethyl)thiophene-2-carboxylic acid CAS No. 14282-64-5

5-(Hydroxymethyl)thiophene-2-carboxylic acid

Cat. No. B1344300
M. Wt: 158.18 g/mol
InChI Key: GXXSPHXNQIGROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933099B2

Procedure details

Sodium borohydride (218 mg, 5.76 mmol) was added to a solution of commercially available 5-formyl-2-thiophenecarboxylic acid (599 mg, 3.84 mmol) in methanol (19 mL), and the mixture was stiffed under nitrogen atmosphere at room temperature for 4 hours and 30 minutes. Acetone was added to the reaction mixture, and the mixture was concentrated under vacuum. 2 M hydrochloric acid and ethyl acetate were added to the residue for partition, and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water, dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under vacuum and the precipitate was washed with diethyl ether and n-hexane to obtain the title compound (529 mg, 87%).
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
599 mg
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3]([C:5]1[S:9][C:8]([C:10]([OH:12])=[O:11])=[CH:7][CH:6]=1)=[O:4].CC(C)=O>CO>[OH:4][CH2:3][C:5]1[S:9][C:8]([C:10]([OH:12])=[O:11])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
218 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
599 mg
Type
reactant
Smiles
C(=O)C1=CC=C(S1)C(=O)O
Name
Quantity
19 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
2 M hydrochloric acid and ethyl acetate were added to the residue
CUSTOM
Type
CUSTOM
Details
for partition
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
WASH
Type
WASH
Details
the precipitate was washed with diethyl ether and n-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 529 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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